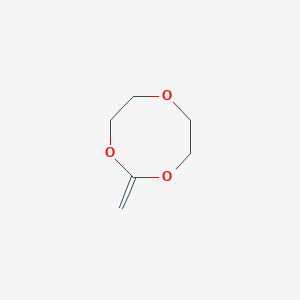

1,3,6-Trioxocane, 2-methylene-

Overview

Description

1,3,6-Trioxocane, 2-methylene-, also known as 2-Methylene-1,3,6-trioxocane, is a cyclic organic compound that has been studied for its potential applications in scientific research. This compound is of interest because of its unique structure and potential biological activities.

Scientific Research Applications

Biodegradable Polymers and Copolymers

1,3,6-Trioxocane, 2-methylene- (MTC) has been extensively researched in the synthesis of biodegradable polymers. These polymers exhibit various functionalities like water-solubility, thermosensitivity, and detergent builder properties, making them environmentally friendly alternatives in various applications. For instance, MTC was used to create thermosensitive polymers with enzymatic degradability (Hiraguri & Tokiwa, 2002). Additionally, MTC's ability to copolymerize with various vinyl monomers like styrene and vinyl acetate has been explored to develop biodegradable polymers with functional ester-ether groups in the backbone (Hiraguri & Tokiwa, 2010).

Enzymatic Degradability

MTC's role in producing polymers with high enzymatic degradability has been a significant focus. Research has shown that copolymers of MTC with various monomers like N-vinyl-2-pyrrolidone can be hydrolyzed by enzymes, indicating potential biomedical applications (Hiraguri & Tokiwa, 2001). The enzymatic degradability of these copolymers offers a sustainable alternative to conventional plastics.

Detergent Builders and Hydrogels

MTC has been used to synthesize biodegradable detergent builders. These copolymers show good calcium ion sequestration capacity, making them suitable for use in environmentally friendly cleaning products (Hiraguri, Katase, & Tokiwa, 2007). Moreover, MTC-based hydrogels have been developed, which after hydrolysis, can absorb water and saline, suggesting potential applications in agriculture and biomedicine (Hiraguri, Katase, & Tokiwa, 2006).

Polymerization Kinetics and Mechanisms

The polymerization of 1,3,6-trioxocane and its derivatives has been investigated to understand its kinetics and mechanisms. These studies are crucial for optimizing the synthesis of high molecular weight polymers with desired properties (Xu, Lillya, & Chien, 1987). Understanding these processes is vital for the development of new materials with specific applications.

properties

IUPAC Name |

2-methylidene-1,3,6-trioxocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6-8-4-2-7-3-5-9-6/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFCOORMJVPBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70761914 | |

| Record name | 2-Methylidene-1,3,6-trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70761914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-Trioxocane, 2-methylene- | |

CAS RN |

105649-50-1 | |

| Record name | 2-Methylidene-1,3,6-trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70761914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one](/img/structure/B3208948.png)